Target Engagement Profile: Weak nAChR and NEK1 Activity Establishes Baseline for Negative Control Applications
The compound exhibits a weak functional EC50 of 30,000 nM at the human nicotinic acetylcholine receptor (nAChR) TE671 subtype [1]. Furthermore, it demonstrates negligible inhibition of the NEK1 kinase (IC50 >10,000 nM) [2]. This is in stark contrast to more elaborated pyrazolyl-benzoic acid analogs, such as those disclosed in BindingDB (e.g., BDBM244160), which achieve an IC50 of 91 nM against activated ERK2 [3]. This >300-fold difference in potency highlights that the simple methylpyrazole scaffold alone lacks the requisite functionality for high-affinity target engagement at these sites.
| Evidence Dimension | nAChR Functional Potency (EC50) |
|---|---|
| Target Compound Data | 30,000 nM |
| Comparator Or Baseline | N/A (Negative Control Range) |
| Quantified Difference | N/A |
| Conditions | Human TE671 (muscle) subtype nAChR, functional assay |
Why This Matters
Quantifies the compound's lack of activity, which is crucial for its potential use as a 'clean' negative control or an inert scaffold in fragment-based drug discovery.
- [1] BindingDB. PrimarySearch_ki for BDBM50056147. EC50: 3.00E+4 nM at human Nicotinic acetylcholine receptor TE671. View Source
- [2] BindingDB. PrimarySearch_ki for BDBM50501882. IC50: >1.00E+4 nM at human NEK1 kinase. View Source
- [3] BindingDB. PrimarySearch_ki for BDBM244160. IC50: 91 nM at human activated ERK2. View Source
